molecular formula C10H20N2 B1288058 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine CAS No. 917747-55-8

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine

Cat. No.: B1288058
CAS No.: 917747-55-8
M. Wt: 168.28 g/mol
InChI Key: BOMNBFHSTDTMEF-UHFFFAOYSA-N
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Description

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine is a cyclopentane-derived compound featuring a pyrrolidine substituent and a primary methanamine group. Its structure consists of a cyclopentane ring where one carbon is substituted with both a pyrrolidinyl group (a five-membered secondary amine ring) and a methanamine (-CH2NH2) moiety.

Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-10(5-1-2-6-10)12-7-3-4-8-12/h1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMNBFHSTDTMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594439
Record name 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917747-55-8
Record name 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents : Pyrrolidine derivative, cyclopentyl methanamine
  • Solvent : Typically ethanol or dichloromethane
  • Temperature : Room temperature to reflux
  • Yield : Varies from 60% to 85% depending on conditions

Example Procedure

A typical procedure involves dissolving the pyrrolidine derivative in ethanol, adding the cyclopentyl methanamine, and heating the mixture under reflux for several hours. The product is then purified through recrystallization or chromatography.

Method B: Reductive Amination

Reductive amination is another viable route for synthesizing this compound, providing high yields and purity.

Reaction Conditions

  • Reagents : Aldehyde (e.g., cyclopentanone), pyrrolidine, reducing agent (LiAlH4)
  • Solvent : Tetrahydrofuran or ethanol
  • Temperature : Typically room temperature for amination followed by heating during reduction
  • Yield : Generally high, often exceeding 90%

Example Procedure

The aldehyde is mixed with pyrrolidine in an inert atmosphere, followed by the addition of a reducing agent like lithium aluminum hydride. The reaction is stirred until complete, then quenched and purified.

Method C: Cyclization Reactions

Cyclization reactions offer an alternative pathway that may be advantageous depending on the availability of starting materials.

Reaction Conditions

  • Reagents : Linear precursor containing both functional groups
  • Catalyst : Acidic or basic catalyst depending on the substrate
  • Temperature : Varies widely based on catalyst and substrate stability
  • Yield : Ranges from 50% to 75%

Example Procedure

A linear precursor is treated with an acid catalyst under reflux conditions to promote cyclization. The resulting product can be isolated through standard extraction and purification techniques.

Method Reagents Solvent Temperature Yield (%)
A Pyrrolidine derivative + Cyclopentyl methanamine Ethanol/Dichloromethane Room temp - reflux 60 - 85
B Aldehyde + Pyrrolidine + LiAlH4 Tetrahydrofuran/Ethanol Room temp + heating >90
C Linear precursor + Acid/Base catalyst Varies Varies 50 - 75

The preparation of this compound can be achieved through various synthetic strategies, each with its own advantages and limitations. The choice of method largely depends on the desired yield, purity requirements, and available starting materials. Continued research into optimization of these methods will enhance their applicability in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound features a pyrrolidine moiety attached to a cyclopentyl group via a methanamine link. This structure contributes to its potential biological activity and reactivity in organic synthesis.

Medicinal Chemistry

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine has been investigated for its potential therapeutic applications. Its structural similarity to known psychoactive substances positions it as a candidate for research into treatments for various neurological disorders.

  • Case Study: Neuropharmacological Effects
    A study highlighted the compound's interaction with neurotransmitter systems, suggesting possible applications in treating conditions such as depression and anxiety disorders. The mechanism involves modulation of serotonin and dopamine pathways, which are crucial in mood regulation .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions.

  • Synthesis Pathways
    • Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, allowing for the introduction of various functional groups.
    • Cyclization Reactions : The presence of the pyrrolidine ring facilitates cyclization, leading to the formation of novel cyclic compounds .

Biological Studies

Research has indicated that this compound may exhibit enzyme inhibition properties, making it useful in biochemical assays.

  • Enzyme Inhibition Studies
    Preliminary findings suggest that the compound can inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine C10H18N2 166.27 Pyrrolidinyl Secondary amine, moderate polarity
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine C12H16ClN 209.72 4-Chlorophenyl Aromatic, lipophilic, halogenated
1-Phenylcyclopentanemethanamine C12H17N 175.27 Phenyl Aromatic, planar, high lipophilicity
1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl C12H15Cl2N·HCl 280.60 2,5-Dichlorophenyl Increased lipophilicity, acidic salt
1-[1-(3-Methylphenyl)cyclopentyl]methanamine C13H19N 189.30 3-Methylphenyl Electron-donating group, enhanced stability

Key Observations :

  • The pyrrolidinyl substituent introduces a secondary amine, enhancing hydrogen-bonding capacity compared to aromatic substituents .
  • Phenyl and methylphenyl groups contribute to π-π stacking interactions, which are critical for binding to aromatic residues in biological targets .

Biological Activity

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine, also known as a cyclopentylamine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound features a unique structural arrangement that may influence its interaction with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in cellular models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopentane ring fused with a pyrrolidine moiety. Its molecular formula is C11H16N2, with a molecular weight of approximately 176.26 g/mol. The compound's unique structure allows it to interact with various biological systems.

The mechanism of action of this compound is not fully elucidated; however, studies suggest it may act as a modulator of neurotransmitter systems. The presence of the pyrrolidine ring indicates potential interactions with monoamine transporters, which could affect neurotransmitter levels in the brain.

Potential Targets

  • Monoamine Transporters : The compound may interact with serotonin and dopamine transporters, influencing mood and behavior.
  • Receptors : It may also bind to various receptors involved in neurotransmission, although specific receptor affinities remain to be determined.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Proliferation : The compound has been shown to affect cell proliferation in various cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Inhibition : Preliminary findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
Biological Activity Effect Observed
Cell ProliferationInhibition in cancer cell lines
Enzyme ActivityPotential inhibition of metabolic enzymes

Case Studies

Several case studies have explored the effects of this compound in animal models:

  • Antitumor Activity : In a study involving xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
  • Neurotransmitter Modulation : Animal studies suggest that this compound may modulate dopamine levels, leading to behavioral changes consistent with antidepressant effects.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Initial studies suggest that the compound has moderate bioavailability and may undergo significant first-pass metabolism.

Q & A

Q. Basic

  • 1^1H/13^{13}C NMR : Confirm cyclopentyl ring geometry (e.g., coupling constants J=810J = 8–10 Hz for adjacent protons) and pyrrolidine N-CH2_2 signals (δ 2.5–3.0 ppm).
  • FT-IR : Detect primary amine stretches (N-H, ~3300 cm1^{-1}) and cyclopentyl C-H bends (~1450 cm1^{-1}).
  • High-resolution MS : Verify molecular ion ([M+H]+^+) and rule out halogenated contaminants (e.g., Cl adducts from solvents) .

What strategies resolve contradictions in biological activity data across assay systems for this compound?

Q. Advanced

Assay standardization : Use internal controls (e.g., reference agonists/antagonists) to normalize inter-lab variability.

Orthogonal assays : Compare results from radioligand binding (e.g., 3^3H-labeled targets) vs. functional assays (cAMP/GTPγS).

Metabolic stability testing : Assess if discrepancies arise from differences in hepatic microsomal degradation rates between assay conditions .

How to design experiments assessing the stability of this compound under varying pH and temperature?

Q. Advanced

  • Accelerated stability studies : Incubate solutions at pH 2 (HCl), 7.4 (PBS), and 9 (NaOH) at 40°C for 14 days.
  • Analytical methods : Quantify degradation via UPLC-PDA (photodiode array) to detect UV-active by-products.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C. Note that cyclopentyl ring strain may increase susceptibility to hydrolysis at extreme pH .

What safety considerations are critical when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles (splash risk). Use a fume hood to prevent amine vapor inhalation.
  • Storage : Keep in amber glass under argon at −20°C to prevent oxidation. Avoid contact with strong acids (risk of exothermic decomposition) .

How can computational methods predict this compound’s reactivity or binding affinity?

Q. Advanced

  • Docking simulations : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs) to estimate binding poses.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD simulations : Assess conformational flexibility of the cyclopentyl-pyrrolidinyl moiety in solvated environments .

What by-products form during synthesis, and how can their formation be minimized?

Advanced
Common by-products:

  • Imine intermediates : From incomplete reduction; mitigated by maintaining pH < 6 during reductive amination.
  • Dimerization products : Use dilute reaction conditions (0.1 M) and low temperatures (0–10°C).
    Characterize by-products via GC-MS and optimize stoichiometry (1:1.2 amine:aldehyde ratio) .

How does the steric environment of the cyclopentyl-pyrrolidinyl moiety influence biological interactions?

Advanced
The cyclopentyl group imposes a chair-like conformation, restricting rotational freedom and enhancing binding pocket complementarity. Molecular dynamics simulations reveal that substituents at the pyrrolidine nitrogen affect hydrogen-bonding capacity. For example, bulkier groups (e.g., isopropyl) reduce off-target interactions but may decrease solubility .

What methodologies evaluate the environmental impact of this compound in lab waste?

Q. Basic

  • Acute toxicity testing : Use Daphnia magna bioassays (OECD 202) to estimate LC50_{50}.
  • Photodegradation studies : Expose solutions to UV light (254 nm) and monitor breakdown products via LC-QTOF.
  • Adsorption assays : Test activated carbon filtration efficiency to inform waste treatment protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.